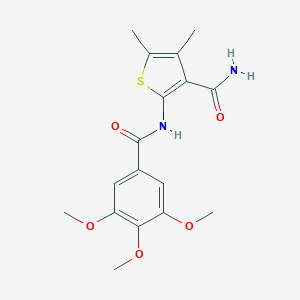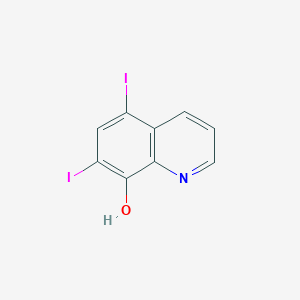![molecular formula C12H14N2O2 B464096 N-[4-(acetylamino)phenyl]cyclopropanecarboxamide CAS No. 433705-03-4](/img/structure/B464096.png)
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Also known as APC, this compound is a cyclopropane-based molecule that has been synthesized using various methods. In
Applications De Recherche Scientifique
APC has been the subject of extensive research due to its potential applications in drug discovery and development. It has been found to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of anticancer drugs. APC has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation-related disorders.
Mécanisme D'action
The mechanism of action of APC is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression regulation, and their dysregulation has been linked to various diseases, including cancer. By inhibiting HDAC activity, APC may lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects
APC has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. APC has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, APC has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using APC in lab experiments is its potent antitumor activity. It has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using APC is its low solubility in water, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for the research on APC. One of the areas of focus is the development of APC-based anticancer drugs. Researchers are exploring the use of APC in combination with other drugs to enhance its anticancer activity. Additionally, there is a need for further research to understand the mechanism of action of APC fully. This will help to identify potential targets for the development of new drugs. Finally, researchers are also exploring the use of APC in the treatment of other diseases, such as pain and inflammation-related disorders.
Conclusion
In conclusion, N-[4-(acetylamino)phenyl]cyclopropanecarboxamide is a promising compound that has potential applications in drug discovery and development. Its potent antitumor activity, anti-inflammatory, and analgesic effects make it a potential treatment for cancer and pain and inflammation-related disorders. Further research is needed to fully understand the mechanism of action of APC and to identify potential targets for the development of new drugs.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)phenyl]cyclopropanecarboxamide is a complex process that involves several steps. One of the most common methods used for the synthesis of APC is the reaction of 4-acetamidobenzenesulfonyl chloride with cyclopropanecarboxylic acid in the presence of a base. This reaction leads to the formation of APC as a white solid.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-10-4-6-11(7-5-10)14-12(16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFJFROTOPBZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B464053.png)
![2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B464061.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B464066.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B464080.png)
![4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B464091.png)

![N-(4-{[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B464132.png)
![4-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B464141.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B464145.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B464149.png)
![N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid](/img/structure/B464164.png)